4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine
CAS No.: 827614-30-2
Cat. No.: VC4530402
Molecular Formula: C12H6Cl2N2S
Molecular Weight: 281.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827614-30-2 |
|---|---|
| Molecular Formula | C12H6Cl2N2S |
| Molecular Weight | 281.15 |
| IUPAC Name | 4-chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)15-6-16-12(11)14/h1-6H |
| Standard InChI Key | MATKJCHDNFGCKJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic thieno[3,2-d]pyrimidine scaffold, where a pyrimidine ring is fused to a thiophene moiety. The chlorine atom at position 4 and the 4-chlorophenyl group at position 7 introduce steric and electronic modifications that enhance interactions with biological targets . The IUPAC name is 4-chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine, with the molecular formula C₁₂H₆Cl₂N₂S and a molecular weight of 281.15 g/mol .
Key Structural Features:
-
Thienopyrimidine Core: Provides a planar structure conducive to π-π stacking with protein residues.
-
Chlorine Substituents: Increase lipophilicity (XLogP3 = 4.5) and influence binding affinity .
-
4-Chlorophenyl Group: Enhances steric bulk, potentially improving target specificity .
Synthetic Methodologies
Multi-Step Synthesis via Cyclocondensation
A representative synthesis involves three steps :
-
Nucleophilic Aromatic Substitution: Reacting 4-chlorophenylthiophene derivatives with chloropyrimidine precursors at 200°C for 16 hours.
-
Cross-Coupling: Using Pd(dppf)Cl₂ as a catalyst in 1,4-dioxane/water (90°C) to introduce the 4-chlorophenyl group.
-
Chlorination: Treating intermediates with phosphorus oxychloride (POCl₃) at 120°C for 2 hours to yield the final product .
Reaction Yield:
-
Total yields are unspecified in available data, but analogous routes report 65–75% efficiency for similar thienopyrimidines .
Alternative Routes via Gewald Reaction
Another approach employs the Gewald reaction, where ethyl cyanoacetate and sulfur react with ketones to form 2-aminothiophene intermediates, followed by cyclization with urea derivatives . For example:
-
Formation of Thieno[2,3-d]pyrimidinone: Cyclizing 3-methyl-6-phenyl-2-thioxo-dihydrothienopyrimidinone with POCl₃ yields 4-chloro derivatives .
-
Functionalization: Subsequent reactions with amines or hydrazines generate analogs with varied bioactivity .
Biological Activities and Mechanisms
Cytotoxicity Against Cancer Cell Lines
4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine exhibits potent anticancer activity, as evidenced by IC₅₀ values in the low micromolar range:
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. WISH) | Source |
|---|---|---|---|
| MCF-7 | 8.3 | 87.1 | |
| HUH-7 | 5.8 | 124.7 | |
| BHK | 17.0 | 42.5 | |
| MDA-MB-231 | 5.91 | N/A |
The selectivity index (IC₅₀ normal cells / IC₅₀ cancer cells) exceeds 40-fold in some cases, underscoring its therapeutic window .
VEGFR-2 Inhibition
Molecular docking studies reveal strong binding to vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. The compound occupies the ATP-binding pocket, forming hydrogen bonds with Cys919 and hydrophobic interactions with Leu840 and Val848 .
Apoptosis Induction
-
Caspase Activation: Upregulates caspase-8 and caspase-9 by 3.2- and 2.8-fold, respectively, in MCF-7 cells .
-
Bcl-2 Modulation: Reduces Bcl-2 expression by 60%, promoting mitochondrial apoptosis .
Cell Cycle Arrest
In MDA-MB-231 cells, the compound induces G₁-phase arrest (45% of cells) by downregulating cyclin D1 and CDK4, preventing S-phase entry .
Therapeutic Applications and Future Directions
Anticancer Drug Development
The compound’s dual mechanism—inhibiting proliferation (via kinase inhibition) and inducing apoptosis—positions it as a candidate for combination therapies. Structural analogs with modified substituents (e.g., ethylmercapto groups) show enhanced activity against resistant phenotypes .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume